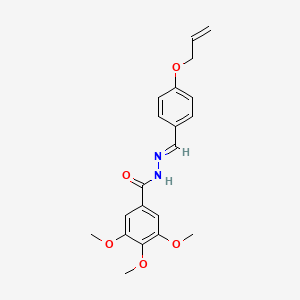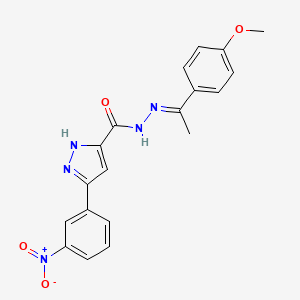![molecular formula C16H19N3 B11989556 [(2E)-2-(1-hexylpyridin-2(1H)-ylidene)ethylidene]propanedinitrile](/img/structure/B11989556.png)
[(2E)-2-(1-hexylpyridin-2(1H)-ylidene)ethylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-(1-hexyl-2(1H)-pyridinylidene)ethylidene]malononitrile is a chemical compound with the molecular formula C16H19N3 and a molecular weight of 253.35 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a malononitrile group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(2E)-2-(1-hexyl-2(1H)-pyridinylidene)ethylidene]malononitrile typically involves the reaction of 1-hexyl-2-pyridinylidene with malononitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(2E)-2-(1-hexyl-2(1H)-pyridinylidene)ethylidene]malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction could lead to the formation of hexyl-substituted pyridines.
Scientific Research Applications
2-[(2E)-2-(1-hexyl-2(1H)-pyridinylidene)ethylidene]malononitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(1-hexyl-2(1H)-pyridinylidene)ethylidene]malononitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[(2E)-2-(1-hexyl-2(1H)-pyridinylidene)ethylidene]malononitrile can be compared with other similar compounds, such as:
[(2E)-2-(1-pentyl-2(1H)-pyridinylidene)ethylidene]malononitrile: This compound has a similar structure but with a pentyl group instead of a hexyl group.
[(2E)-2-(1-butyl-2(1H)-pyridinylidene)ethylidene]malononitrile: Another similar compound with a butyl group.
The uniqueness of 2-[(2E)-2-(1-hexyl-2(1H)-pyridinylidene)ethylidene]malononitrile lies in its specific hexyl substitution, which can influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C16H19N3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
2-[(2E)-2-(1-hexylpyridin-2-ylidene)ethylidene]propanedinitrile |
InChI |
InChI=1S/C16H19N3/c1-2-3-4-6-11-19-12-7-5-8-16(19)10-9-15(13-17)14-18/h5,7-10,12H,2-4,6,11H2,1H3/b16-10+ |
InChI Key |
NAINCYHPYCPJEE-MHWRWJLKSA-N |
Isomeric SMILES |
CCCCCCN\1C=CC=C/C1=C\C=C(C#N)C#N |
Canonical SMILES |
CCCCCCN1C=CC=CC1=CC=C(C#N)C#N |
solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11989488.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11989497.png)
![1-[(4-Methoxyphenyl)methyl]-3-[2-[3-[2-[(4-methoxyphenyl)methylcarbamoylamino]propan-2-yl]phenyl]propan-2-yl]urea](/img/structure/B11989503.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11989513.png)




![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]propanamide](/img/structure/B11989540.png)


![2-[(E)-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B11989562.png)
